molecular formula C12H9FN2O B1223690 N-(4-fluorophenyl)pyridine-2-carboxamide

N-(4-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B1223690
M. Wt: 216.21 g/mol
InChI Key: RRPQKFGFYHPTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)pyridine-2-carboxamide is a chemical compound for research and development use. Pyridine carboxamides are a significant class of compounds in medicinal and agrochemical research. Some derivatives within this structural family have been investigated as potential succinate dehydrogenase inhibitors (SDHIs), which can disrupt fungal mitochondrial function . Other research into similar scaffolds has explored their potential in novel therapeutic areas, though the specific biological activity and research value of this compound would require further investigation by qualified researchers . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

N-(4-fluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)

InChI Key

RRPQKFGFYHPTCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)F

Synonyms

N-(4-fluorophenyl)pyridine-2-carboxamide

Origin of Product

United States

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)pyridine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-picolinic acid derivatives with 4-fluoroaniline. A standard method uses triphenylphosphite as a coupling agent under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . Optimization focuses on:

  • Catalyst selection : Triphenylphosphite enhances amide bond formation efficiency.
  • Temperature : Reactions are conducted at 80–100°C to balance yield and side-product formation.
  • Solvent purity : Anhydrous conditions minimize hydrolysis of intermediates .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) .
  • FT-IR : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks using SHELX software .

Q. How is the biological activity of this compound evaluated in preliminary studies?

Initial screening involves:

  • Enzyme inhibition assays : Targets like kinases or proteases, measuring IC₅₀ values via fluorescence/quenching methods .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

Contradictions arise from substituent effects on solubility or target binding. Strategies include:

  • SAR analysis : Compare analogs like N-(4-chlorophenyl) or N-(2,6-dimethylphenyl) derivatives to isolate electronic/steric influences .
  • Solubility profiling : Use HPLC to measure logP values and correlate with bioavailability discrepancies .
  • Crystallographic studies : Resolve binding modes via co-crystallization with target proteins .

Q. What role do substituents on the phenyl ring play in modulating the compound’s activity?

Substituents alter electronic and steric properties:

Substituent Effect Example
4-Fluoro Enhances lipophilicity and metabolic stabilityParent compound
4-Chloro Increases electron-withdrawing effects, boosting enzyme affinityAnalog with 10x higher kinase inhibition
2,6-Dimethyl Introduces steric hindrance, reducing off-target interactionsImproved selectivity in cytotoxicity assays

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

  • Molecular docking (AutoDock/Vina) : Models interactions with active sites (e.g., ATP-binding pockets) using scoring functions .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Lys72 in kinase targets) .
  • QSAR models : Predicts activity trends using descriptors like polar surface area and H-bond donor counts .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing impurities?

  • Catalyst screening : Test alternatives to triphenylphosphite (e.g., HATU) for higher atom economy .
  • Flow chemistry : Reduces side reactions via precise temperature/residence time control .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Q. What advanced techniques are employed to analyze the compound’s crystal structure and polymorphism?

  • Single-crystal XRD : SHELXL refines structures to determine bond lengths/angles (e.g., C=O bond at 1.23 Å) .
  • PXRD : Detects polymorphic forms by comparing experimental vs. simulated diffraction patterns .
  • Thermal analysis (DSC/TGA) : Identifies stability ranges and phase transitions (e.g., melting points ~200–220°C) .

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